

# Selectivity Profile of FC-11 Against Other Kinases: A Technical Guide

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## Compound of Interest

Compound Name: FC-11 (FAK degrader)

CAS No.: 2271035-37-9

Cat. No.: B607423

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## Executive Summary

FC-11 is a highly potent, third-generation chemical probe classified as a PROTAC (Proteolysis Targeting Chimera) designed to degrade Focal Adhesion Kinase (FAK/PTK2). Unlike traditional small-molecule inhibitors (SMIs) that merely block the ATP-binding pocket, FC-11 induces the ubiquitination and subsequent proteasomal degradation of the FAK protein.

This guide details the selectivity profile of FC-11, highlighting its critical advantage: the ability to decouple FAK's enzymatic activity from its scaffolding function. While its parent inhibitor (PF-562271) is a dual FAK/PYK2 inhibitor with significant off-target kinase activity (e.g., CDKs), FC-11 exhibits a refined selectivity profile, largely sparing the homologous kinase PYK2 and eliminating non-homologous off-targets through the constraints of ternary complex formation.

## Chemical Architecture & Mechanism of Action

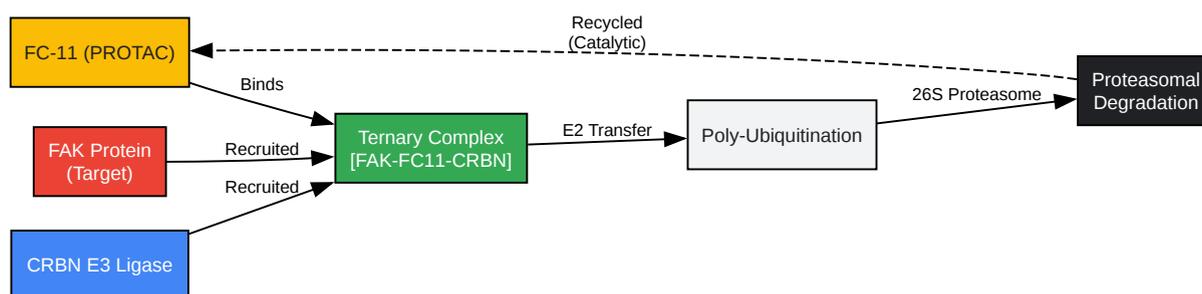
FC-11 is a heterobifunctional molecule synthesized by conjugating a kinase inhibitor to an E3 ligase ligand via a linker.

- **Warhead (Target Ligand):** PF-562271 (PF-271), a potent ATP-competitive inhibitor of FAK and PYK2.
- **E3 Ligase Ligand:** Pomalidomide, which recruits the Cereblon (CRBN) E3 ubiquitin ligase complex.

- Linker: A polyethylene glycol (PEG)-based chain optimized to facilitate the formation of a stable Target:PROTAC:Ligase ternary complex.

## Mechanism: Event-Driven Pharmacology

Unlike occupancy-driven inhibitors (which require high concentrations to maintain blockage), FC-11 operates catalytically. It recruits FAK to CRBN, triggering polyubiquitination and degradation by the 26S proteasome.



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Figure 1: Catalytic cycle of FC-11 mediated FAK degradation. Note the recycling step (dashed line) which allows sub-stoichiometric concentrations to achieve high potency.

## Selectivity Landscape: FC-11 vs. The Kinome

The selectivity of FC-11 is superior to its parent inhibitor due to the "selectivity filter" imposed by the requirement for a productive ternary complex.

### Primary Target Potency (FAK)

- DC50 (Degradation Concentration 50%): 40 – 370 pM (Picomolar range).
- Dmax (Maximal Degradation): >90-99% in multiple cell lines (e.g., PA1, TM3, MDA-MB-436).
- Kinetics: Rapid degradation observed within 2–4 hours; reversible upon washout (protein levels recover after ~1 week).

## The PYK2 Selectivity Switch

A critical challenge in FAK inhibition is the high homology (~45% overall, ~60% in kinase domain) of PYK2 (PTK2B).

- Parent Inhibitor (PF-562271): Dual inhibitor. Equipotent against FAK and PYK2.
- FC-11 Profile: Exhibits enhanced selectivity for FAK over PYK2.
  - In standard assays (e.g., PA1 cells), FC-11 shows minimal to no degradation of PYK2 at concentrations that fully degrade FAK (1–10 nM).
  - Note: Selectivity is not absolute.[1] At high concentrations (>1  $\mu$ M) or in specific cell lines with altered E3 ligase expression (e.g., HGS2), PYK2 degradation has been observed. However, the therapeutic window between FAK and PYK2 degradation is significantly widened compared to the inhibition window of the parent compound.

## Off-Target Sparing (Kinome Scan)

PF-562271 (the warhead) has known off-targets, including CDK1, CDK2, CDK7, and FLT3.

- FC-11 Performance: FC-11 does NOT degrade these off-targets.
- Reasoning: While the warhead may still bind to CDKs/FLT3, the specific geometry required to recruit CRBN and transfer ubiquitin is absent. This "structural mismatch" prevents degradation, rendering FC-11 highly specific for FAK in terms of protein removal.

## Comparative Selectivity Table

Feature	FC-11 (PROTAC)	PF-562271 (Parent SMI)	Defactinib (Clinical SMI)	GSK215 (PROTAC)
Modality	Degrader (CRBN-based)	Inhibitor (Type I)	Inhibitor (Type I)	Degrader (VHL-based)
Primary Potency	DC50: < 1 nM	IC50: ~1-5 nM	IC50: ~1 nM	DC50: ~3 nM
FAK vs. PYK2	Selective (>100x window)	Dual (Equipotent)	Dual (Equipotent)	Selective
Scaffolding Removal	Yes	No	No	Yes
Off-Targets	Clean (Spars CDKs/FLT3)	Hits CDK1/2/7, FLT3	Generally clean	Clean
In Vivo Utility	Validated (Reproductive tissues)	Validated	Clinical Trials	Validated

## Experimental Validation Protocols

To verify the selectivity profile of FC-11 in your specific model, follow these self-validating protocols.

### Protocol A: Differential Degradation Assay (FAK vs. PYK2)

Objective: Determine the selectivity window of FC-11 in your cell line of interest.

- Cell Seeding: Seed cells (e.g., PA1 or MDA-MB-231) at 70% confluency.
- Dose Response: Treat with FC-11 at: 0 (DMSO), 0.1 nM, 1 nM, 10 nM, 100 nM, 1000 nM.
- Incubation: 16 hours.
- Lysis: Lyse in RIPA buffer containing protease/phosphatase inhibitors.
- Western Blot:

- Probe for FAK (C-term antibody recommended).
- Probe for PYK2 (Ensure antibody does not cross-react with FAK).
- Probe for GAPDH/Actin (Loading control).
- Analysis: Plot degradation curves. A successful selective profile will show FAK disappearance at <10 nM, while PYK2 remains stable until >100-1000 nM.

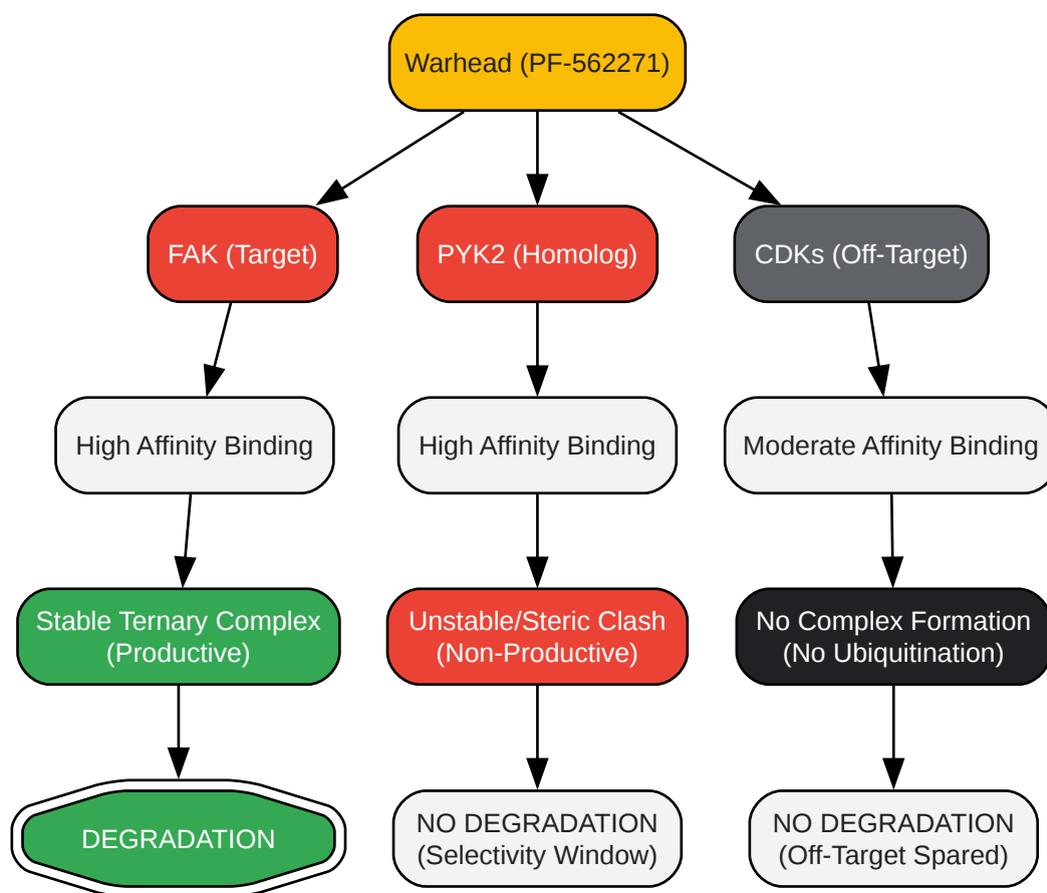
## Protocol B: Mechanism Verification (Competition Assay)

Objective: Confirm that FAK loss is due to CRBN-mediated proteolysis and not transcriptional downregulation.

- Pre-treatment (1 hr):
  - Group 1: DMSO
  - Group 2: Pomalidomide (10  $\mu$ M) [Blocks CRBN]
  - Group 3: Epoxomicin or MG-132 (1  $\mu$ M) [Blocks Proteasome]
- Treatment: Add FC-11 (10-50 nM) to all groups.
- Incubation: 6–8 hours.
- Readout: Western Blot.
  - Result: Group 1 should show FAK loss. Groups 2 and 3 should show rescue of FAK levels. If FAK is still lost in Group 2, the mechanism is off-target or cytotoxic.

## Visualizing the Selectivity Logic

The following diagram illustrates why FC-11 achieves higher selectivity than its warhead.



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Figure 2: The "Selectivity Filter" of PROTACs. While the warhead binds multiple targets, the requirement for a specific ternary geometry filters out PYK2 and CDKs.

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